(Tributylstannyl)methanol
Overview
Description
(Tributylstannyl)methanol is an organotin compound with the molecular formula C₁₃H₃₀OSn. It is a colorless oil that is used in various organic synthesis processes. The compound is known for its role in the Stille coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Tributylstannyl)methanol can be synthesized through a multi-step process. One common method involves the reaction of tributyltin hydride with paraformaldehyde in the presence of diisopropylamine and butyllithium in tetrahydrofuran. The reaction mixture is cooled with an ice-water bath and stirred at room temperature to yield this compound as a colorless oil .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Tributylstannyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include butyllithium, paraformaldehyde, and various halides. Reaction conditions often involve the use of inert atmospheres, such as argon, and solvents like tetrahydrofuran .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the Stille coupling reaction, the product is typically a coupled organic compound with a new carbon-carbon bond .
Scientific Research Applications
(Tributylstannyl)methanol has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the Stille coupling reaction to form carbon-carbon bonds.
Chromatography: The compound is used in chromatographic methods for the detection of chloride ions.
Medical Research: This compound has been studied for its potential as a restenosis inhibitor, which may be due to its ability to inhibit inflammatory responses.
Mechanism of Action
The mechanism of action of (tributylstannyl)methanol in the Stille coupling reaction involves several steps:
Oxidative Addition: A halide or pseudohalide reacts with a palladium catalyst to form a palladium complex.
Transmetalation: The organotin reagent transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the hydroxyl group.
Tributyltin Chloride: Contains a chloride group instead of a hydroxyl group.
Tributyltin Oxide: An oxidized form of tributyltin compounds.
Uniqueness
(Tributylstannyl)methanol is unique due to its hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to other tributyltin compounds. This makes it a versatile reagent in organic synthesis and other scientific research applications .
Properties
IUPAC Name |
tributylstannylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBQBFPNTLPOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310134 | |
Record name | 1-(Tributylstannyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27490-33-1 | |
Record name | 1-(Tributylstannyl)methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27490-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Tributylstannyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (tributylstannyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.